molecular formula C16H15N3O2S2 B6452123 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine CAS No. 2640846-08-6

3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B6452123
CAS No.: 2640846-08-6
M. Wt: 345.4 g/mol
InChI Key: BXUMEBCOXOBDSR-UHFFFAOYSA-N
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Description

3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with thiophene and oxadiazole moieties.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of therapeutic properties .

Mode of Action

It is known that thiophene-based analogs can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways they are involved in .

Biochemical Pathways

Thiophene-based analogs have been found to impact a variety of biochemical pathways due to their interactions with different targets . These can lead to downstream effects such as the inhibition of inflammatory responses, the prevention of microbial growth, and the modulation of various cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Based on the known effects of thiophene-based analogs, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as temperature, pH, and the presence of other compounds or substances.

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Properties

IUPAC Name

thiophen-2-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-16(13-6-3-9-23-13)19-7-1-4-11(10-19)15-17-14(18-21-15)12-5-2-8-22-12/h2-3,5-6,8-9,11H,1,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUMEBCOXOBDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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